molecular formula C9H19O4P B584869 Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester CAS No. 1346598-74-0

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Cat. No. B584869
CAS RN: 1346598-74-0
M. Wt: 225.239
InChI Key: VJNQVJFVURLIEF-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a small molecule compound labeled with stable isotopes . It is also known by its IUPAC name, ethyl 4-[ethoxy (trideuteriomethyl)phosphoryl]butanoate . It appears as a colorless oil .


Synthesis Analysis

The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves small molecules synthesis, biosynthesis, and purification . The process is strictly controlled to ensure product quality .


Molecular Structure Analysis

The molecular formula of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is C9H16D3O4P . Its molecular weight is 225.24 . The canonical SMILES representation is CCOC(=O)CCCP(=O)©OCC . The InChI representation is InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 .


Chemical Reactions Analysis

The chemical reactions involving Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester can be studied using various types of NMR solvents . These solvents can be used to study the structure, reaction mechanism, and reaction kinetics of the compound .


Physical And Chemical Properties Analysis

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester has a boiling point of 287.1±42.0 °C at 760 mmHg . Its density is 1.1±0.1 g/cm3 . It is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate .

Future Directions

Stable isotope-labeled compounds like Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester have a wide range of applications. They are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They are also used for imaging, diagnosis, and newborn screening in clinical diagnostics . Furthermore, they can serve as chemical references for chemical identification, qualitative, quantitative, detection, etc. in organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "P-Ethoxy Glufosinate-d3 Ethyl Ester", "Hydrogen chloride gas", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Ammonium formate", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "The synthesis begins by reacting P-Ethoxy Glufosinate-d3 Ethyl Ester with hydrogen chloride gas in the presence of a catalytic amount of sodium hydroxide to form the corresponding chloride salt.", "The chloride salt is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as the catalyst.", "The amine is then reacted with deuterated ammonium formate in the presence of acetic acid to form the corresponding deuterated formamide.", "The formamide is then hydrolyzed using sodium bicarbonate to form the corresponding carboxylic acid.", "The carboxylic acid is then esterified with ethanol in the presence of a catalytic amount of sulfuric acid to form Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester.", "The product is purified using standard techniques such as column chromatography and recrystallization." ] }

CAS RN

1346598-74-0

Product Name

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Molecular Formula

C9H19O4P

Molecular Weight

225.239

IUPAC Name

ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate

InChI

InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3

InChI Key

VJNQVJFVURLIEF-HPRDVNIFSA-N

SMILES

CCOC(=O)CCCP(=O)(C)OCC

synonyms

4-(Hydroxymethylphosphinyl)-butanoic Acid-d3

Origin of Product

United States

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